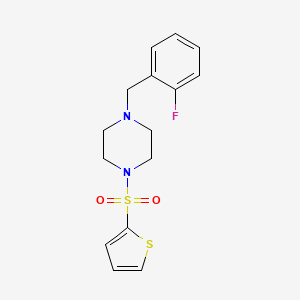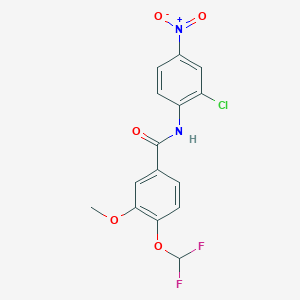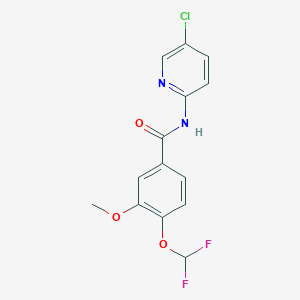
1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluorobenzyl group and a 2-thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of piperazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 2-Thienylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2-thienylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors, while the thienylsulfonyl group can modulate the compound’s electronic properties, affecting its overall activity. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-(2-thienylsulfonyl)piperazine
- 1-(2-bromobenzyl)-4-(2-thienylsulfonyl)piperazine
- 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine
Uniqueness
1-(2-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for further research.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S2/c16-14-5-2-1-4-13(14)12-17-7-9-18(10-8-17)22(19,20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBPFVATPBHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382108.png)
![1,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4382116.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382124.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382132.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382135.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382143.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382160.png)



![N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide](/img/structure/B4382180.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4382191.png)
![N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4382196.png)
![N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4382201.png)
